Product packaging for Americium oxide(Cat. No.:CAS No. 12736-98-0)

Americium oxide

Cat. No.: B1262221
CAS No.: 12736-98-0
M. Wt: 534.121 g/mol
InChI Key: FGBAGEINURFWGV-UHFFFAOYSA-N
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Description

Americium Oxide is a synthetic, radioactive ceramic material of significant interest in advanced technological and research fields. Its primary research value lies in its role as a precursor for radioisotope power systems (RPS) and radioisotope heater units (RHU) for space missions, where it serves as a potential alternative to Plutonium-238 . In the realm of nuclear energy research, this compound is critical for partitioning and transmutation (P&T) studies , which aim to reduce the long-term radiotoxicity of nuclear waste by converting long-lived minor actinides into shorter-lived fission products . It is also a key subject in the development of advanced minor actinide-bearing fuels for next-generation nuclear reactors, including fast neutron reactors and accelerator-driven systems . The compound typically exists in stoichiometries such as AmO 2 (Americium Dioxide) and Am 2 O 3 (Americium Sesquioxide), each with distinct electronic properties. AmO 2 is classified as a charge-transfer compound with a 5f occupancy of approximately 5.73 electrons, whereas Am 2 O 3 exhibits characteristics of a Mott-Hubbard system with a 5f occupancy of about 6.05 electrons . Research into stabilizing its cubic phase through doping with elements like Uranium is ongoing to improve its performance and safety in applications . This material is offered strictly For Research Use Only (RUO) . It is a radiological hazard and is not for personal, household, or commercial use. All safety data sheet (SDS) protocols for radioactive materials must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Am2O3-6 B1262221 Americium oxide CAS No. 12736-98-0

Properties

CAS No.

12736-98-0

Molecular Formula

Am2O3-6

Molecular Weight

534.121 g/mol

IUPAC Name

americium;oxygen(2-)

InChI

InChI=1S/2Am.3O/q;;3*-2

InChI Key

FGBAGEINURFWGV-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Am].[Am]

Canonical SMILES

[O-2].[O-2].[O-2].[Am].[Am]

Synonyms

americium dioxide
americium oxide
americium oxide, 241AM-labeled

Origin of Product

United States

Synthetic Methodologies for Americium Oxide Materials

Sol-Gel Processing Techniques

Sol-gel processing offers a versatile approach to fabricating americium oxide materials, allowing for the synthesis of both pure and composite materials with controlled microstructures. These dust-free methods are particularly advantageous for working with radioactive materials like americium, as they minimize the risk of contamination and personnel exposure. oecd-nea.orgnih.gov

Infiltration-based sol-gel methods are a key technique for producing composite this compound materials. One such method involves the impregnation of this compound powder with a uranyl nitrate (B79036) solution, followed by drying and calcination to form a uranium-doped this compound. acs.org In a study aimed at optimizing this process, approximately 100 mg of AmO₂ powder was impregnated with a 0.8 mol/L uranium nitrate solution. acs.org The mixture was then dried and calcined at 800 °C for 8 hours, initially under an air atmosphere and subsequently under an Ar/H₂ (4%) atmosphere. acs.org

Another innovative, dust-free approach involves fabricating porous uranium oxide microspheres via internal gelation, using starch as a pore-former. researchgate.net These porous microspheres are then infiltrated with an americium(III) nitrate aqueous solution. researchgate.net This single-step infiltration process has been demonstrated for targeted americium contents of 5, 10, 20, and 30 mol%. researchgate.net

The infiltration process can be repeated to achieve higher concentrations of the dopant. kuleuven.be The loaded materials are then dried, calcined, and sintered to achieve the desired chemical composition and physical properties. kuleuven.be

Co-precipitation and gel-supported external hydrolysis represent another significant sol-gel pathway for synthesizing mixed americium oxides. In a notable application of this method, americium and uranium are dissolved in a nitric acid medium to create a mixed solution. acs.org This is followed by co-precipitation in an ammonia (B1221849) bath, which causes the metals to precipitate as hydroxides within a polymer backbone provided by an organic thickener like Methocel. acs.org

The resulting beads are then washed, dried, and calcined at 800°C, first in air to remove organic materials, and then under a reducing atmosphere (Ar/H₂ (4%)) to pre-reduce the actinides in the mixed oxide. acs.org This method has been shown to produce a more homogeneous starting material compared to the infiltration method, resulting in the formation of a single-phase mixed oxide after calcination. acs.org

The gel-supported precipitation (GSP) method, a type of external gelation, has also been used to synthesize zirconia oxide precursors. osti.gov An aqueous zirconium solution is prepared, and after adding a surface-active agent and an organic thickener, the solution is dispersed into droplets in an ammonia bath, where they solidify through gelation. osti.gov

The oxalic co-precipitation of a U(IV)/MA(III) solution (where MA is a minor actinide like americium) is also under investigation. This process has been validated with U(IV)/Pu(III) mixtures and is being studied for americium and curium solid solutions with an actinide content of less than 20%. oecd-nea.org

Hydrothermal routes offer a method for producing nanocrystalline americium-containing mixed oxides. This technique involves the hydrothermal decomposition of mixed oxalates. rsc.org This approach has been successfully used to produce homogeneous nanocrystalline particles of mixed actinide oxide solid solutions, including U₀.₇₅Pu₀.₂₀Am₀.₀₅O₂, U₀.₉₀Am₀.₁₀O₂, and U₀.₈₀Am₀.₂₀O₂. rsc.org

The process yields nanocrystals with a fluorite cubic structure and crystal sizes in the range of 10-13 nm. rsc.org The broad diffraction peaks observed in X-ray diffraction (XRD) analysis are characteristic of nanocrystalline materials. rsc.org This method is seen as a significant advancement for producing sinterable nanosized actinide oxide powders. rsc.org

The hydrothermal decomposition of actinide oxalates is considered an innovative approach for the safe and secure synthesis of oxide fuels. rsc.org It has been successfully applied to synthesize nanometric ThO₂, UO₂, and PuO₂. rsc.org The attack of the oxalates under hot compressed water occurs at temperatures between 95–250 °C, resulting in even smaller crystallites than those produced by conventional thermal routes. rsc.org

Due to the challenges of working with americium, surrogate materials are often used in the development and optimization of synthesis processes. Neodymium and cerium are common surrogates for americium due to their similar chemical properties. researchgate.netle.ac.uk

A citrate-modified internal gelation route has been developed to synthesize neodymium oxide microspheres as a surrogate for this compound microspheres. researchgate.netacs.org In this process, the inclusion of citric acid allows neodymium to deprotonate and coordinate with the citrate (B86180) groups, leading to the precipitation of a neodymium citrate gel. acs.org Subsequent heat treatment at 950 °C decomposes the organic components, resulting in the formation of trigonal Nd₂O₃. acs.org

Cerium is also used to simulate the behavior of americium in (U,Am)O₂ nanopowders. rsc.org Studies have shown that nanocrystalline solid solutions with a face-centered cubic (FCC) structure can be formed with up to 50% cerium content in U₁₋ₓCeₓO₂, suggesting that the hydrothermal decomposition of oxalates could be extended to materials with a high americium content. rsc.org The use of surrogates allows for the exploration of a wider range of synthesis parameters in a safer and more cost-effective manner. ibm.com

Nanocrystalline Synthesis via Hydrothermal Routes

Solid-State Reaction Pathways

Solid-state reactions are a conventional and widely used method for preparing inorganic materials, including americium compounds. acs.orgrsc.org This technique typically involves heating solid reactants together at high temperatures to induce a chemical reaction.

In the search for chemically stable americium compounds, AmVO₃ and AmVO₄ have been prepared via solid-state reaction. acs.org In one approach, AmO₂ and V₂O₃ were dissolved as hydroxides, mixed, dried, and then reacted at 1250 °C in an oxidizing atmosphere to produce AmVO₄. acs.org AmVO₃ was subsequently obtained by reducing the AmVO₄. acs.org

The following table summarizes the synthesis parameters for these americium vanadates:

CompoundReactantsSynthesis TemperatureAtmosphere
AmVO₄AmO₂ and V₂O₃ (as hydroxides)1250 °COxidizing
AmVO₃AmVO₄-Reducing

Table 1: Synthesis parameters for americium vanadates via solid-state reaction. acs.org

Powder Metallurgy Approaches for Pellet Fabrication

Powder metallurgy is a key technology for fabricating fuel pellets from oxide powders, including those containing americium. epj.orgresearchgate.nettandfonline.comepa.gov This process generally involves pressing the powder into a desired shape (a "green" pellet) and then sintering it at a high temperature to achieve densification and the desired material properties.

Americium-plutonium oxide pellets have been fabricated using powder metallurgy in specially designed gloveboxes to manage the high radioactivity of americium. epj.org In one instance, zinc stearate (B1226849) was used as a lubricant and demolding agent during the pressing of the powders at 400 MPa. acs.org The resulting green discs were then sintered at 1600 °C in a controlled atmosphere. acs.org

For mixed oxide (MOX) fuel pellets containing 3% and 5% americium, a remote fabrication technique was developed using conventional powder metallurgy. tandfonline.comepa.gov The process parameters were optimized based on preliminary runs with UO₂ pellets, which established ball milling of the powder for 4 hours, pressing at 4 t/cm², and sintering at 1700 °C for 2 hours as a suitable fabrication route. tandfonline.comepa.gov However, for the Am-MOX fuel, the ball milling time had to be extended to over 10 hours to ensure uniform mixing of the different oxide powders. tandfonline.comepa.gov

The following table outlines the processing parameters for Am-MOX fuel pellet fabrication:

ParameterValue
Americium Content3% and 5%
Ball Milling Time>10 hours
Pressing Pressure4 t/cm²
Sintering Temperature1700 °C
Sintering Time2 hours

Table 2: Processing parameters for Am-MOX fuel pellet fabrication via powder metallurgy. tandfonline.comepa.gov

Controlled Atmosphere Sintering Processes

The fabrication of dense this compound ceramics through sintering is highly sensitive to the furnace atmosphere and temperature. The choice of atmosphere—whether oxidative, inert, or reductive—is a critical parameter that dictates the final stoichiometry and crystal structure of the this compound material. e3s-conferences.orgacs.org Americium dioxide (AmO₂) is known to release oxygen when heated above 800°C, leading to substoichiometric oxides (AmO₂₋ₓ) and eventually the trivalent americium sesquioxide (Am₂O₃). e3s-conferences.orgacs.org This transformation involves a change from a cubic fluorite structure (AmO₂) to a hexagonal A-type structure (Am₂O₃), which can induce significant internal strain and cracking in the sintered pellet. acs.orgacs.org Therefore, precise control of the sintering atmosphere is essential to produce ceramic pellets with the desired phase composition, density, and structural integrity.

Oxidative Sintering

Oxidative sintering is employed to produce this compound pellets that are close to the stoichiometric dioxide (AmO₂) composition. This process typically involves heating the pressed "green" pellet in an atmosphere containing oxygen, such as air.

Research has shown that to obtain a final product of AmO₂, the sintering process must be carefully controlled. In one study, americium dioxide powder was pressed into pellets and sintered at high temperatures. The findings indicated that an AmO₂ pellet could only be successfully produced when the sintering was performed in an air atmosphere with the temperature held at 800°C for a specific period. e3s-conferences.org This ensures the retention of oxygen and the stabilization of the tetravalent state of americium, resulting in a cubic AmO₂ structure. e3s-conferences.org

Another strategy involves an initial heating step in an oxidative atmosphere to prepare the material for high-temperature sintering. For instance, in the fabrication of mixed americium-plutonium oxide fuels, a preliminary heating ramp to 500°C in an air atmosphere is used to ensure the complete removal of any organic residues before the subsequent high-temperature densification phase under an inert atmosphere. researchgate.net

While oxidative sintering can yield stoichiometric AmO₂ pellets, a significant challenge is the material's subsequent behavior at higher temperatures. If these AmO₂ pellets are subjected to high temperatures, such as those experienced in radioisotope power systems, they tend to release oxygen. acs.org This oxygen release can lead to structural changes and an increase in volume, which must be considered in the design of their containment. e3s-conferences.orgacs.org

Table 1: Summary of Oxidative Sintering Parameters and Outcomes for this compound

Parameter Value/Condition Resulting Phase Source
Atmosphere Air AmO₂ e3s-conferences.org
Temperature 800°C AmO₂ e3s-conferences.org
Purpose Produce stoichiometric pellets Cubic AmO₂ acs.org

Reductive Sintering

Reductive sintering is utilized to intentionally produce the reduced form of this compound, primarily the sesquioxide (Am₂O₃), or to sinter doped this compound systems while preventing phase segregation. This process is conducted in an atmosphere with low oxygen potential, such as an argon/hydrogen mixture or even a nominally inert gas like argon at high temperatures. e3s-conferences.orgacs.org

Studies have demonstrated that heating americium dioxide to high temperatures (e.g., 1450°C) results in the formation of the reduced Am₂O₃ phase. e3s-conferences.org This reduction occurs even when sintering under a pure argon atmosphere without a specific reducing agent, indicating the inherent tendency of AmO₂ to lose oxygen at elevated temperatures. e3s-conferences.org The use of a dedicated reducing atmosphere, such as 5% H₂ in Argon, also predictably yields the reduced Am₂O₃ form. e3s-conferences.org

A primary issue with forming pure Am₂O₃ via reductive sintering is the structural transformation from the cubic AmO₂ to the hexagonal Am₂O₃. This change in crystal structure is associated with anisotropic thermal expansion, which induces internal stresses that can lead to significant cracking and compromise the mechanical integrity of the sintered pellet. acs.org

To overcome this challenge, research has focused on stabilizing the cubic fluorite structure by doping the this compound with other oxides, such as uranium dioxide (UO₂). acs.org In these systems, a carefully controlled reductive atmosphere is crucial. For uranium-doped this compound, sintering at 1600°C under a dry Argon/Hydrogen (Ar/H₂) atmosphere was found to be excessively reductive, leading to the segregation of a hexagonal Am₂O₃ phase. acs.org However, by introducing a controlled amount of water vapor (e.g., 2000 ppm H₂O) to the Ar/H₂ sintering gas, the oxygen potential of the atmosphere is raised slightly. This "wet" reductive atmosphere was successful in suppressing the formation of the separate Am₂O₃ phase, allowing for the synthesis of a stable, single-phase cubic (Am,U)O₂₋ₓ mixed-oxide pellet. acs.org

Table 2: Research Findings on Reductive Sintering of this compound Materials

Sintering Atmosphere Temperature Material Key Finding Resulting Phase Source
Argon 1450°C Pure AmO₂ Complete reduction occurs even in an inert atmosphere. A-type hexagonal Am₂O₃ e3s-conferences.org
5% H₂ / Argon 1450°C Pure AmO₂ Standard reducing conditions lead to the sesquioxide. A-type hexagonal Am₂O₃ e3s-conferences.org
Dry Ar/H₂ 1600°C Uranium-doped AmO₂ Extremely reductive conditions caused phase segregation. (Am,U)O₂₋ₓ with 21% Am₂O₃ acs.org

Structural and Spectroscopic Characterization of Americium Oxide Systems

Advanced Crystallographic Investigations

The structural properties of americium oxides are complex, with various phases and transitions influenced by factors such as temperature, pressure, and self-irradiation effects. Advanced crystallographic techniques are crucial for understanding these materials.

Phase Stability and Transitions in Americium Oxides

Americium dioxide (AmO₂) typically adopts a cubic fluorite (CaF₂) structure with the Fm-3m space group. wikipedia.orgaesj.net However, it can lose oxygen when heated above 1000°C, leading to phase changes and structural transformations to the trivalent hexagonal americium sesquioxide (Am₂O₃). acs.org This hexagonal form exhibits anisotropic thermal expansion, which can cause internal strain and cracking. acs.org The stabilization of the cubic americium oxide phase can be achieved by doping with other oxides, such as uranium dioxide. acs.org

Under high pressure, americium dioxide undergoes a phase transition from its cubic (Fm-3m) structure to an orthorhombic (Pnma) structure. aesj.net This first-order transition occurs at pressures between 40-43 GPa and is accompanied by a significant volume collapse of about 10%. aesj.net Upon release of the pressure, the high-pressure orthorhombic phase reverts to the original fluorite structure. aesj.net

Americium sesquioxide (Am₂O₃) exists in several polymorphic forms, including the A-type (hexagonal, P-3m1), B-type (monoclinic, C2/m), and C-type (cubic, Ia-3). osti.govresearchgate.net The A-type hexagonal structure is considered the most stable at low temperatures. researchgate.net Over time, under ambient conditions, a polyphasic sample of Am₂O₃, initially composed mainly of A-type with minor B- and C-type phases, will progressively oxidize to the F-type (fluorite) americium dioxide (AmO₂₋δ). osti.govresearchgate.net This oxidation process is coupled with structural swelling due to self-irradiation from the alpha decay of ²⁴¹Am. researchgate.net

Table 1: Crystallographic Data for Americium Oxides

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Notes
Americium Dioxide (AmO₂)Cubic (Fluorite-type)Fm-3ma = 5.383 ± 0.001Stable under normal conditions. escholarship.org
Americium Dioxide (AmO₂) (High Pressure)OrthorhombicPnma-Forms at pressures above 40 GPa. aesj.net
A-type Americium Sesquioxide (Am₂O₃)HexagonalP-3m1a = 3.817 ± 0.005, c = 5.971 ± 0.010Most stable form at low temperatures. researchgate.netescholarship.org
C-type Americium Sesquioxide (Am₂O₃)CubicIa-3a = 11.03 ± 0.01Observed upon preparation at 600°C. escholarship.org

Crystal Structure Refinement through Powder X-ray Diffraction

Powder X-ray diffraction (XRD) is a fundamental technique for the refinement of the crystal structures of americium oxides. Rietveld refinement of powder XRD patterns allows for the precise determination of lattice parameters and other structural details. researchgate.netresearchgate.net

For instance, Rietveld analysis has been used to refine the structure of americium-containing pyrochlores like Am₂Zr₂O₇, which crystallizes in the Fd-3m space group with a lattice parameter of a = 10.66849(4) Å. researchgate.net In studies of mixed uranium-americium oxides, (U,Am)O₂±δ, XRD is used to track changes in the lattice parameter as a function of americium content and oxidation state. researchgate.netacs.org For low americium concentrations (x ≤ 0.20) in U₁₋ₓAmₓO₂±δ, the fluorite structure is maintained. researchgate.netacs.org However, at higher concentrations, such as in U₀.₅Am₀.₅O₂±δ, significant deviations from the ideal fluorite structure are observed in the oxygen sublattice. acs.org

Self-irradiation effects due to alpha decay also lead to measurable changes in the crystal structure over time. Powder XRD is used to monitor the structural swelling and the kinetics of this process. researchgate.net For (U,Am)O₂±δ compounds, self-irradiation causes a structural swelling of up to ~0.8 vol %, with the swelling kinetics being dependent on the americium concentration and thus the dose rate. researchgate.net

Electronic Structure Elucidation through Spectroscopy

Spectroscopic techniques provide deep insights into the electronic structure of americium oxides, particularly the behavior of the 5f electrons, which governs their chemical and physical properties.

X-ray Absorption Spectroscopy (XAS) and HR-XANES Analysis of Am 5f States

X-ray Absorption Spectroscopy (XAS) at the Am M₄,₅ (3d → 5f, 7p), N₄,₅ (4d → 5f, 7p), and O₄,₅ (5d → 5f, 7p) edges directly probes the unoccupied Am 5f electronic states. researchgate.netescholarship.org High-energy resolution fluorescence detected XAS (HERFD-XAS) or HR-XANES significantly improves the sensitivity of these measurements. researchgate.netresearchgate.net

The branching ratio of the Am 4d₃/₂ and 4d₅/₂ X-ray absorption lines is sensitive to the chemical state of americium. researchgate.netresearchgate.netarxiv.org Analysis of these spectra for AmO₂ and Am₂O₃ reveals a chemical shift of approximately 0.8 eV to higher energy for AmO₂ relative to Am₂O₃, clearly indicating the difference in oxidation state between the Am(IV) and Am(III) species. researchgate.netnih.gov

Based on Anderson impurity model (AIM) calculations used to interpret the experimental data, AmO₂ can be classified as a charge-transfer compound with a 5f occupancy (n_f) of approximately 5.73 electrons. researchgate.netresearchgate.netarxiv.org In contrast, Am₂O₃ is considered a Mott-Hubbard system with an n_f of about 6.05 electrons. researchgate.netresearchgate.netarxiv.org These findings highlight the different nature of chemical bonding in the two oxides.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Assessment

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool for assessing the chemical state of americium in its oxides. The binding energies of the core-level electrons, such as the Am 4f electrons, are sensitive to the oxidation state of the americium atom.

Analysis of the Am 4f XPS spectra of AmO₂ and Am₂O₃ shows a clear chemical shift between the two compounds, which can be correlated with the different oxidation states (Am⁴⁺ and Am³⁺). researchgate.net The interpretation of these spectra is often supported by theoretical calculations, such as the Anderson impurity model, which can provide a good agreement with experimental results. researchgate.netresearchgate.net It has been noted that the evolution of the 4f binding energy of americium species does not strictly follow the oxidation state order in all cases, which can be attributed to the nature of the chemical bonding, such as the presence of multiple bonds like "Am=O" that can influence the charge at the actinide core.

Raman Spectroscopy of Americium-Containing Oxides

Raman spectroscopy is a sensitive probe of the local vibrational modes and crystal structure of materials. For americium dioxide with a perfect fluorite structure, group theory predicts a single Raman active mode (T₂g) corresponding to the Am-O stretching vibration. jove.comnih.gov However, the experimental Raman spectrum of AmO₂ is often dominated by a broad, asymmetric band centered around 380-390 cm⁻¹. osti.govjove.comnih.gov The position of this band is at a lower frequency compared to other actinide dioxides, a phenomenon that is still under investigation. jove.com One hypothesis is that this shift is due to the photo-reduction of AmO₂ to Am₂O₃₊z by the excitation laser. jove.comeuropa.eu

The Raman spectra of americium sesquioxide (Am₂O₃) show distinct features corresponding to its different polymorphs. For example, the intense band at 330 cm⁻¹ is characteristic of the Am₂O₃ structure. researchgate.net The evolution of americium oxides under ambient conditions can be monitored by Raman spectroscopy, which can track the oxidation of Am₂O₃ to AmO₂. osti.gov

In mixed oxides like (U,Am)O₂, Raman spectroscopy reveals the presence of oxygen defects induced by the trivalent americium in the fluorite lattice. europa.euresearchgate.net The T₂g band of the fluorite structure and other defect-related bands evolve with the americium concentration. researchgate.net

Table 2: Raman Bands in Americium Oxides

CompoundRaman Band (cm⁻¹)AssignmentReference
Americium Dioxide (AmO₂)~380-390Tentatively assigned to T₂g mode, possibly influenced by photo-reduction osti.govjove.comnih.gov
Americium Sesquioxide (Am₂O₃)330Characteristic of Am₂O₃ structure researchgate.net

Optical Spectroscopy in this compound Research

Optical spectroscopy is a primary tool for investigating the fundamental chemistry and materials science of americium in various matrices. This technique is crucial for determining the oxidation state of americium, which in turn affects the physicochemical properties of the solid phase and its stability. acs.org Both absorption and fluorescence (luminescence) spectral measurements are employed to characterize this compound systems.

Absorption Spectroscopy:

UV-Vis-NIR absorption spectroscopy is widely used to identify the oxidation state of americium in different environments. acs.org The absorption spectra of americium are characterized by sharp peaks resulting from f-f electronic transitions. wikipedia.org Trivalent americium (Am(III)) typically exhibits major absorption maxima around 509, 784, and 834 nm. The peak at approximately 503-509 nm is a well-established indicator of Am(III). inl.gov For instance, in studies of americium incorporated into silicate-based glasses, the presence of a strong absorption band at 509 nm, along with smaller peaks at 784 and 834 nm, unequivocally confirmed that americium existed in the trivalent state, even when americium dioxide (AmO₂) was used as the starting material.

The specific positions of these absorption bands can be influenced by the chemical environment. For example, the UV-Vis absorption spectrum of a mixed Am(III), Am(V), and Am(VI) solution in 3.0 M nitric acid shows distinct peaks for each oxidation state: Am(III) at 503 and 810 nm, Am(V) at 513 and 718 nm, and Am(VI) at 666 and 996 nm. inl.gov

Luminescence Spectroscopy:

Luminescence spectroscopy, including fluorescence, provides further insights into the electronic structure and oxidation state of americium. nih.gov When excited by a suitable light source, such as an argon laser, trivalent americium in a glass matrix displays characteristic emission peaks. For example, an americium-containing glass excited at 457.9 nm showed emission peaks at 522 nm (weak), 603 nm (medium), 693 nm (very strong), and 834 nm (weak), all of which are characteristic of Am(III).

Recent research has also reported the first instance of circularly polarized luminescence (CPL) from a molecular americium complex. nih.gov This advanced spectroscopic technique provides detailed information about the crystal field splitting of electronic energy levels, such as the ⁵D₁→⁷F₁ transition in Am(III), paving the way for deeper investigations into the electronic structure of 5f elements. nih.gov

The following table summarizes the characteristic optical spectroscopy peaks for different americium oxidation states.

Oxidation StateTechniqueWavelength (nm)IntensityReference
Am(III)Absorption~503-509Major inl.gov
Am(III)Absorption~784Minor
Am(III)Absorption~811- wikipedia.org
Am(III)Absorption~834Minor
Am(V)Absorption~514- wikipedia.org
Am(V)Absorption~715- wikipedia.org
Am(VI)Absorption~666- wikipedia.org
Am(VI)Absorption~992- wikipedia.org
Am(III)Luminescence522Weak
Am(III)Luminescence603Medium
Am(III)Luminescence693Very Strong
Am(III)Luminescence834Weak

Oxidation State Determination and Stability in Diverse Matrices

The determination and stability of americium's oxidation state are critical in various applications, from nuclear fuel cycles to waste management. osti.govosti.gov Americium can exist in several oxidation states, from +2 to +7, though +3 is the most common and stable in most conditions. wikipedia.orgcdc.gov The stability of higher oxidation states (+4, +5, +6) is generally lower than that of preceding actinides like uranium and plutonium. cdc.gov

X-ray Absorption Spectroscopy (XAS):

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), is a powerful technique for probing the electronic structure and determining the oxidation state of americium in various matrices. acs.orgosti.gov The energy of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing atom. acs.org Studies have shown a linear correlation between the Am L₃-edge energy and the formal oxidation state, with an increase of about 1.5 eV per unit increase in oxidation state for similar coordination environments. acs.org

For instance, XAS studies on americium binary oxides and Am-doped uranium dioxide (UO₂) have been used to analyze the Am 5f states and their bonding with oxygen. osti.govresearchgate.net In AmO₂, americium is classified as a charge-transfer compound with a 5f occupancy (nƒ) of 5.73 electrons, while Am₂O₃ is considered a Mott-Hubbard system with an nƒ of 6.05 electrons. osti.govresearchgate.net Analysis of the branching ratio of the Am 4d₃/₂ and 4d₅/₂ X-ray absorption lines has shown that at low concentrations in a UO₂ lattice, americium is predominantly in the Am(III) state. researchgate.netresearchgate.net

Stability in Different Matrices:

The stability of americium's oxidation state is highly dependent on the surrounding chemical environment or matrix.

Glass Matrices: In silicate-based glasses, even when starting with americium dioxide (AmO₂), only trivalent americium is typically found in the final product. This indicates a reduction of Am(IV) to Am(III) within the glass matrix at high temperatures. Even in sol-gel glasses prepared at ambient temperatures with Am(III) and subsequently heated, the trivalent state is maintained.

Aqueous Solutions: In aqueous solutions, the stability of different americium oxidation states is highly dependent on pH and the presence of complexing agents. acs.org In dilute acidic solutions, only Am³⁺ and the americyl(V) ion (AmO₂⁺) are stable. acs.org In alkaline solutions, americium can exist in oxidation states from +3 to +6. acs.org Remarkably, Am(III), Am(IV), Am(V), and Am(VI) have been observed to coexist in alkaline bicarbonate-carbonate solutions. acs.org

High-Level Nuclear Waste Sludges: The chemical behavior of americium in simulated high-level nuclear waste sludges varies with the sludge composition. osti.gov In sludges from PUREX and Redox processes, americium likely exists as a hydrous oxide, whereas in BiPO₄ sludges, it is probably associated with phosphate (B84403). osti.gov The rate of leaching of americium under oxidative alkaline conditions is dependent on this matrix, with the relative rates increasing in the order BiPO₄ < Redox < PUREX. osti.gov

The following table summarizes the observed oxidation state of americium in different matrices based on research findings.

MatrixPredominant Americium Oxidation StateAnalytical Technique(s)Reference
Silicate Glass+3Optical Spectroscopy
Sol-Gel Glass+3Optical Spectroscopy
UO₂ (low Am concentration)+3X-ray Absorption Spectroscopy researchgate.netresearchgate.net
(U,Am)O₂±ₓ Solid Solution+3 (major fraction), <10% +4XAFS, Thermodynamic Modeling researchgate.net
(U,Am)O₂±ₓ (high Am content)Mixed +3/+4XANES hzdr.de
Dilute Acidic Solution+3, +5Spectroscopic Methods acs.org
Alkaline Bicarbonate-Carbonate SolutionCoexistence of +3, +4, +5, +6Spectroscopic Methods acs.org
PUREX and Redox Sludges+3 (as hydrous oxide)Leaching Studies osti.gov
BiPO₄ Sludge+3 (associated with phosphate)Leaching Studies osti.gov

Theoretical and Computational Investigations of Americium Oxides

Density Functional Theory (DFT) and DFT+U Approaches

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For materials with strongly correlated electrons, such as the 5f electrons in americium oxides, standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) can be insufficient. The DFT+U method, which adds an on-site Coulomb interaction term (U) to the DFT functional, provides a more accurate description of these systems. core.ac.ukumb.edu

DFT+U calculations have been instrumental in elucidating the electronic structure of americium oxides. For americium dioxide (AmO₂), these calculations successfully reproduce its antiferromagnetic insulating ground state. researchgate.net The electronic structure of AmO₂ is characterized by a band gap formed between the occupied oxygen 2p and americium 5f hybridized states (valence band) and the unoccupied americium 5f states (conduction band). researchgate.net In mixed uranium-americium oxides ((U,Am)O₂), DFT+U studies reveal a charge transfer mechanism where Am(IV) cations tend to reduce to Am(III), compensated by the oxidation of U(IV) to U(V). researchgate.net This charge transfer significantly influences the electronic properties of the mixed oxide system. researchgate.netresearchgate.net

The choice of the Hubbard U parameter is crucial for obtaining accurate results. Studies have shown that a U value of around 6.0 eV for the Am 5f electrons provides a good description of the bulk properties of AmO₂. core.ac.uk The calculated band gap for AmO₂ is sensitive to the U parameter and the chosen exchange-correlation functional. researchgate.net For instance, one study calculated a band gap of 2.0 eV for UO₂ and a reasonable agreement with experimental values for AmO₂ using the PBEsol+U method. mdpi.com

CompoundMethodBand Gap (eV)Magnetic StateReference
AmO₂DFT+U~1.3 - 2.0Antiferromagnetic researchgate.netmdpi.com
(U₀.₇₅Am₀.₂₅)O₂PBEsol+U0Antiferromagnetic mdpi.com
Am₂O₃AIM-- osti.govresearchgate.net

The nature of chemical bonding in americium oxides has been extensively studied using computational techniques. In AmO₂, there is evidence of covalent interactions between americium and oxygen atoms, which are stronger than in plutonium dioxide (PuO₂). researchgate.net This is accompanied by a smaller charge transfer from the metal to the oxygen atoms compared to PuO₂. researchgate.net The bonding in americyl complexes, [AmO₂(H₂O)n]²⁺/¹⁺, has also been investigated, revealing a predominantly ionic interaction between the americium and water oxygen atoms, with a minor covalent contribution from the hybridization of Am 5f and 6d orbitals with oxygen 2p orbitals. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Localized Molecular Orbital (NLMO) analyses have been applied to americium oxalate (B1200264) complexes. These studies indicate that the bonds are primarily ionic, with the 5f orbitals of the Am³⁺ ion not contributing significantly to covalency. researchgate.netacs.org In contrast, for higher oxidation states, such as in americyl species, the Am 5f orbitals are more involved in bonding. acs.org

DFT+U calculations have been employed to predict the energetic and magnetic properties of americium oxides. The formation enthalpy of AmO₂ and Am₂O₃ has been calculated, providing crucial data for thermodynamic modeling. core.ac.uk For mixed oxides like (U,Am)O₂, calculations of the mixing enthalpy suggest that a solid solution can be formed across the entire composition range without phase separation. researchgate.net

The magnetic properties are also a key area of investigation. Theoretical studies consistently predict an antiferromagnetic (AFM) ground state for AmO₂. theses.fr The calculated spin magnetic moment for Am in AmO₂ is approximately 5.3 μB. mdpi.com In (U,Am)O₂ mixed oxides, the total magnetic moment is significantly higher than that of the individual parent oxides. mdpi.com

CompoundPropertyCalculated ValueMethodReference
AmO₂Spin Magnetic Moment (μB)5.3PBEsol+U mdpi.com
(U,Am)O₂Mixing EnthalpyNo phase separationDFT+U (SQS) researchgate.net
(U₀.₅Am₀.₅)O₂Spin Magnetic Moment (μB)7.1PBEsol+U mdpi.com

The mechanical properties of americium oxides are critical for their application as nuclear fuels. DFT+U calculations have been used to determine the elastic constants (C₁₁, C₁₂, and C₄₄) of AmO₂. core.ac.ukresearchgate.net These calculations show that AmO₂ is less stable against shear forces than PuO₂. researchgate.net For mixed (U,Am)O₂ oxides, the incorporation of americium into the UO₂ lattice leads to a decrease in the elastic constants, particularly C₁₁. researchgate.net The bulk modulus of AmO₂ has also been calculated and shows reasonable agreement with experimental data. core.ac.ukmdpi.com

CompoundC₁₁C₁₂C₄₄Bulk Modulus (B)MethodReference
AmO₂---141.5DFT+U rsc.org
(U₀.₂₅Am₀.₇₅)O₂----PBEsol+U mdpi.com
(U₀.₅Am₀.₅)O₂----PBEsol+U mdpi.com
(U₀.₇₅Am₀.₂₅)O₂----PBEsol+U mdpi.com

Energetic and Magnetic Property Predictions

Multiconfigurational and Relativistic Quantum Chemical Methods

For a more rigorous treatment of electron correlation and relativistic effects, multiconfigurational quantum chemical methods are employed. rsc.orgunige.ch These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and subsequent perturbation theory (CASPT2), are particularly important for describing the electronic states and spectroscopy of small actinide molecules. rsc.orgunige.ch

Studies on AmO and AmO₂ using these advanced methods have provided accurate spectroscopic properties for their ground and excited states. unige.cheuropa.euunige.ch For instance, the calculated dissociation energy of AmO shows fair agreement with experimental estimates. unige.chunige.ch Relativistic effects, including spin-orbit coupling, are crucial for accurately describing the electronic structure of actinide compounds. aip.orgpnpi.spb.runih.govaip.org Two-component relativistic DFT calculations have been used to model higher americium oxides, providing insights into their structures and stabilities. aip.orgpnpi.spb.runih.govaip.org

Anderson Impurity Model (AIM) Applications in Spectroscopy Interpretation

The Anderson Impurity Model (AIM) is a theoretical framework used to interpret experimental spectroscopic data, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS). osti.govresearchgate.netarxiv.org AIM calculations, which consider the full multiplet structure arising from electron-electron interactions, have been successfully applied to americium oxides to understand their electronic structure and chemical state. osti.govresearchgate.netarxiv.org

By analyzing the Am 4f XPS and 4d/5d XAS spectra, AIM calculations have helped to classify AmO₂ as a charge-transfer compound, with an Am 5f occupancy of approximately 5.73 electrons. osti.govresearchgate.netarxiv.orgescholarship.org In contrast, Am₂O₃ is better described as a Mott-Hubbard system with a 5f occupancy of about 6.05 electrons. osti.govresearchgate.netarxiv.orgescholarship.org These findings are crucial for understanding the nature of chemical bonding and the degree of 5f electron localization in these materials. osti.govresearchgate.netarxiv.org

Ab Initio Studies of Reaction Mechanisms

Ab initio computational methods, particularly those based on density functional theory (DFT), have been instrumental in elucidating the microscopic reaction mechanisms of americium, including the formation of its oxides. These first-principles calculations provide detailed insights into reaction pathways, energetics, and electronic structure transformations that are often difficult to obtain through experimental means alone.

A notable investigation into the hydrolysis of americium, a process leading to oxide formation, utilized DFT to map out the reaction mechanism between an americium atom and a water molecule. nih.govmdpi.com The study revealed that the reaction proceeds along the octet state, resulting in the formation of americium oxide (AmO) and molecular hydrogen (H₂). nih.govmdpi.com This reaction was determined to be exothermic, indicating its thermodynamic favorability. nih.govmdpi.com

The mechanism unfolds through a series of steps involving intermediate states and transition states, as detailed on the potential energy surface (PES). The key findings from the geometric and energetic analysis of the reaction between americium and water are summarized below.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)Key Geometric Parameters (Å)
RReactants (Am + H₂O)0.00-
IM1Intermediate 1-2.29Am-O distance: 2.396
TS2Transition State 21.83-
IM2Intermediate 2-16.73-
PProducts (AmO + H₂)-16.58Am-O bond length: 1.855; H-H bond length: 0.755

Table generated from data in Shan & Gao (2024). mdpi.comresearchgate.net

During the reaction, a significant transformation in the nature of the americium-oxygen bond occurs. Initially, the interaction is primarily electrostatic, but as the reaction progresses, it evolves into a covalent bond that continually strengthens. nih.govmdpi.com Topological analysis of the electron density confirms this shift. Throughout this process, the americium atom consistently loses electrons. nih.govmdpi.com

Furthermore, orbital analysis indicates that the 5f orbital of americium is actively involved in the reaction, with evidence of d-f orbital hybridization. nih.govmdpi.com This involvement of the 5f electrons is a characteristic feature of actinide chemistry. The study identified two potential reaction pathways: an H₂ dissociation path and an isomerization path. The dissociation of H₂ was found to be the dominant and more energetically favorable route for the reaction of americium with water to form AmO. mdpi.com These computational studies provide foundational data for understanding the reactivity of americium and the initial stages of oxide formation. nih.gov

CALPHAD Modeling for Phase Equilibria

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool for assessing thermodynamic data and modeling phase equilibria in multicomponent systems. For the americium-oxygen (Am-O) system, CALPHAD modeling is crucial for predicting phase stability and transformations under various conditions of temperature and oxygen partial pressure, which is vital for applications such as nuclear fuel development. researchgate.netacs.org

Historically, the Am-O phase diagram has seen several revisions. Early representations suggested a miscibility gap in the face-centered cubic (fcc) AmO₂₋ₓ phase. However, more recent work combining high-temperature X-ray diffraction (HT-XRD) experiments with CALPHAD modeling has led to a refined understanding. acs.org This approach has enabled a more accurate assessment of the relationships between temperature, lattice parameters, and the degree of sub-stoichiometry (x in AmO₂₋ₓ). acs.org

A key outcome of these updated models is the absence of the previously proposed miscibility gap in the AmO₂₋ₓ phase. acs.org Instead, a continuous solid solution is observed. Furthermore, these studies have identified a hyperstoichiometric existence domain for the body-centered cubic (bcc) AmO₁.₆₁₊ₓ phase. acs.org

The CALPHAD approach involves developing thermodynamic models for each phase in the system (e.g., gas, liquid, and various solid oxides). The Gibbs energy of each phase is described by a function that includes parameters for temperature, pressure, and composition. These parameters are optimized to fit available experimental data.

The primary phases in the Am-O system considered in recent CALPHAD models include:

AmO₂₋ₓ: A face-centered cubic (fcc) fluorite structure.

Am₂O₃: A-type hexagonal and C-type body-centered cubic (bcc) polymorphs.

AmO₁.₆₁₊ₓ: A body-centered cubic (bcc) phase. acs.org

Liquid and Gas phases. researchgate.net

Recent CALPHAD assessments suggest that americium dioxide does not melt congruently. researchgate.net Instead, a reduction occurs at high temperatures, meaning the melting is predicted to occur at an O/Am ratio of approximately 1.76. rsc.org The melting temperature of stoichiometric AmO₂ has been estimated through modeling, with one recent value proposed at 2773 K. rsc.org

The integration of new experimental data on phase equilibria and thermodynamic properties into CALPHAD databases has significantly improved the predictive capability of these models for americium-bearing systems. rsc.org This is particularly important for the development of advanced nuclear fuels, where americium is considered for transmutation in mixed oxide (MOX) fuels alongside uranium and plutonium. acs.orgrsc.org The models help predict the influence of americium content on fuel performance and safety parameters. researchgate.net

Behavioral Studies of Americium Oxide Under Extreme Conditions

High-Temperature Thermodynamics and Vaporization Phenomena

The thermodynamic stability and vaporization characteristics of americium oxide at elevated temperatures are crucial for predicting its performance and safety in high-temperature applications.

Oxygen Non-stoichiometry and Release at Elevated Temperatures

Americium dioxide (AmO₂) is known to release oxygen at high temperatures, leading to a non-stoichiometric oxide, AmO₂₋ₓ. This process begins at temperatures as low as 860°C in vacuum, reducing, inert, or slightly oxidizing atmospheres. The reduction of AmO₂ to Am₂O₃ starts at temperatures around 1100 K. researchgate.net This release of oxygen is a significant consideration for its use in radioisotope thermoelectric generators (RTGs), as the evolved oxygen can be corrosive. acs.org

The oxygen-to-metal (O/M) ratio in this compound varies with temperature and oxygen partial pressure. tandfonline.comtandfonline.com For instance, in air, the O/M ratio of AmO₂₋ₓ is 2.00 at 1123 K, but it decreases at higher temperatures. tandfonline.com This change in stoichiometry is accompanied by structural transformations. As oxygen is lost, the fluorite structure of AmO₂ transitions towards the hexagonal A-type structure of Am₂O₃, which involves significant structural reorganization and density changes. acs.org The formation of oxygen vacancies is compensated by the reduction of two Am⁴⁺ ions to Am³⁺ for each vacancy created.

Studies on mixed uranium-americium oxides ((U,Am)O₂±ₓ) also show complex behavior. The presence of americium influences the oxygen potential, which is a measure of the tendency of the material to lose or gain oxygen. tandfonline.com In (Pu₀.₉₂₈Am₀.₀₇₂)O₂₋ₓ, the oxygen potential was found to be significantly higher than that of pure PuO₂₋ₓ in the O/M range of 1.96 to 2.00. tandfonline.comtandfonline.com

Vapour Pressure Measurements via Mass Spectrometry

The vaporization behavior of americium dioxide has been investigated using Knudsen Effusion Mass Spectrometry (KEMS). researchgate.netismas.ineuropa.eu These studies involve heating the sample in a Knudsen cell and analyzing the effusing vapor with a mass spectrometer to determine the partial pressures of different gaseous species. researchgate.neteuropa.eu

Experiments conducted at temperatures up to 2400 K have identified Am⁺, AmO⁺, and AmO₂⁺ ions in the vapor phase. researchgate.neteuropa.eu The major gaseous species above AmO₂ are AmO₂(g), AmO(g), and Am(g). ismas.in One study found the final vapor phase composition to be approximately 18% Am, 35% AmO, and 47% AmO₂. ismas.in This is different from the vaporization of neptunium (B1219326) and plutonium oxides, where the dioxide is the predominant species with only small amounts of monoxide and no metallic vapor. ismas.in

For non-stoichiometric this compound with an O/metal ratio below 1.96, AmO(g) becomes the major vapor species. researchgate.net Vapor pressure measurements have also been performed on mixed plutonium-americium oxide samples. researchgate.netresearchgate.neteuropa.eu

Radiation Damage Mechanisms and Evolution

As a potent alpha-emitter, americium-241 (B77009) in this compound causes significant self-irradiation damage over time. This damage manifests as changes in the material's microstructure, lattice parameters, and ability to retain helium produced from alpha decay.

Alpha Self-Irradiation Effects on Microstructure

Alpha decay in this compound results in the formation of point defects, primarily from the recoil nucleus, and helium atoms from the alpha particles. e3s-conferences.orgcambridge.org These point defects can agglomerate to form larger extended defects such as dislocation loops, and the helium atoms can precipitate into bubbles. e3s-conferences.orgcambridge.org

Transmission Electron Microscopy (TEM) has been a key tool for observing these microstructural changes. e3s-conferences.orgcambridge.org In aged ²⁴¹AmO₂ samples, TEM studies have revealed the formation of helium bubbles. e3s-conferences.orgcambridge.org One study observed a high concentration of sub-nanometric helium bubbles (approximately 5x10²² m⁻³) in a sample that had accumulated 1.4x10²⁰ alpha decays per gram. e3s-conferences.org Another investigation of AmO₂ noted the surprising formation of two distinct populations of bubbles: very large bubbles up to 30 nm in size and a background of sub-nanometric bubbles. cambridge.org

Despite the high alpha-irradiation dose, AmO₂ generally remains crystalline, indicating a good resistance to radiation damage build-up. cambridge.org The formation of oxygen vacancies in the non-stoichiometric AmO₂₋ₓ is thought to contribute to better defect recovery and helium accommodation. cambridge.org

Lattice Parameter Changes and Swelling Phenomena

Alpha self-irradiation leads to the accumulation of point defects, which causes the crystal lattice of this compound to expand, a phenomenon known as swelling. e3s-conferences.orgacs.org This swelling is a critical parameter for the design of nuclear fuels and targets, as it can induce mechanical stress on the cladding material. osti.gov

The change in the lattice parameter is a function of the accumulated alpha-decay dose. e3s-conferences.org X-ray diffraction (XRD) is the primary technique used to monitor these changes. acs.orgacs.orgnih.gov Initially, the lattice parameter increases with dose, leading to a volumetric swelling that can reach up to approximately 0.8% in U₁₋ₓAmₓO₂±δ solid solutions. acs.org This swelling eventually reaches a saturation point where the rate of defect production is balanced by the rate of defect recombination. e3s-conferences.org In studies of ²⁴¹AmO₂, a lattice expansion at saturation of about 0.28% to 0.3% has been measured. e3s-conferences.org For some americium phosphate (B84403) compounds, a volume swelling of about 1.5% was observed before the material started to lose its long-range crystalline order. acs.org

The kinetics of this swelling depends on the americium content and thus the dose rate. acs.org However, when normalized by the sample's alpha-activity, the swelling rates among different samples of (U,Am)O₂ are very similar. acs.org

Helium Retention and Diffusion in Oxide Matrices

The alpha particles emitted during the decay of americium capture two electrons to become helium atoms. e3s-conferences.orgcambridge.org The accumulation and behavior of this helium within the oxide matrix are of significant interest. The diffusion of helium through the crystal lattice is much faster than in the bulk of the crystal, with grain boundaries facilitating this process. osti.govresearchgate.net

The accumulation of helium can lead to the formation of bubbles, which can contribute to swelling and potentially compromise the structural integrity of the material. e3s-conferences.orgcambridge.orgosti.gov The pressure inside these bubbles can be substantial, estimated to be in the range of 40 to 400 MPa, and can even reach up to 15 GPa. osti.gov

The diffusion coefficient of helium in oxide matrices is significantly higher than that of other fission gases like xenon. However, studies on mixed oxide (MOX) fuels have shown that the retained fractions of helium and other fission gases are practically the same, suggesting that helium atoms may co-locate within the same bubbles as other fission gases rather than forming bubbles independently. The release of helium from the fuel is an important consideration, and thermal desorption spectrometry is a technique used to assess the retained fraction of helium. e3s-conferences.org

Aqueous Dissolution Kinetics and Mechanisms

The dissolution of this compound is a critical aspect of the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the management of radioactive waste. Understanding the kinetics and mechanisms governing its dissolution under various conditions is essential for developing efficient separation processes and predicting its long-term environmental behavior.

Dissolution in Acidic Media

This compound, primarily in the form of americium dioxide (AmO₂), is generally insoluble in water but will dissolve in acidic solutions. ontosight.aihaz-map.comnih.gov The rate and efficiency of this dissolution are highly dependent on factors such as the type of acid, its concentration, temperature, and the presence of any catalytic agents.

Nitric acid (HNO₃) is the most common medium studied for the dissolution of actinide oxides due to its central role in PUREX (Plutonium and Uranium Recovery by Extraction) and other reprocessing flowsheets. Research has shown that AmO₂ can be effectively dissolved in hot, concentrated nitric acid. For instance, one study detailed the complete dissolution of 103.2 grams of AmO₂ in one liter of 10 M HNO₃ by heating the solution to 95°C for two hours. osti.gov

The general reaction for the dissolution of americium dioxide in acid can be represented as: AmO₂(s) + 4H⁺(aq) → Am⁴⁺(aq) + 2H₂O(l)

In studies involving mixed oxide (MOX) fuels, the dissolution behavior of this compound has been compared to that of plutonium oxide. Research on (Am, Pu)O₂ pellets revealed a significantly slower dissolution rate for plutonium oxide. After 300 minutes in hot nitric acid, only a small fraction of the material dissolved, with the dissolution rate of plutonium oxide being approximately 100 times lower than that of this compound. researchgate.netepj-conferences.org This highlights the differing reactivities of the actinide oxides. The addition of complexing agents like fluoride (B91410), often in the form of hydrofluoric acid (HF), has been investigated to enhance the dissolution of refractory plutonium dioxide, and this can also influence the dissolution of the americium component in a mixed oxide matrix. researchgate.netepj-conferences.org

Dissolution Conditions for this compound in Acidic Media
Americium CompoundDissolution MediumTemperatureTimeObservationsReference
Americium Dioxide (AmO₂)10 M Nitric Acid (HNO₃)95°C2 hoursComplete dissolution of 103.2 g in 1 L. osti.gov
Americium-Plutonium Oxide ((Am, Pu)O₂)Hot Nitric Acid (HNO₃)Not specified300 minutesVery limited dissolution; AmO₂ dissolves ~100x faster than PuO₂. researchgate.netepj-conferences.org
Americium-Plutonium Oxide ((Am, Pu)O₂)Hot Nitric Acid (HNO₃) with Hydrofluoric Acid (HF)Not specifiedNot specifiedInvestigated as a method to improve dissolution rates. researchgate.netepj-conferences.org

Influence of Doping Elements on Dissolution Behavior

Doping this compound with other elements is a strategy being explored to modify its material properties for specific applications, such as radioisotope power systems for space exploration. acs.org These dopants can stabilize certain crystal structures and alter the chemical behavior of the material, including its dissolution kinetics.

Uranium is a key doping element that has been studied. The development of uranium-doped this compound (Am, U)O₂ is intended to improve the safety and stability of the material. acs.org Research into these materials involves their synthesis via dissolution of the constituent oxides. For example, uranium-doped this compound has been prepared by dissolving this compound powder in a nitric acid solution containing uranyl nitrate (B79036). acs.org This process itself provides insight into the dissolution behavior of the mixed actinide material.

It is reasonable to infer that similar mechanisms would apply to doped this compound. Doping AmO₂ with elements of different valence states would introduce defects into the fluorite crystal lattice, which could either enhance or inhibit dissolution depending on the specific dopant and the corrosive environment. For instance, doping with uranium could stabilize a cubic structure, which might alter its reactivity compared to pure this compound, which can undergo structural changes at high temperatures. acs.org The introduction of dopants changes the electronic structure and defect chemistry of the host material, thereby influencing the kinetics of surface reactions that lead to dissolution.

Influence of Doping on Actinide Oxide Properties and Behavior
Host MaterialDopantPurpose/EffectRelevance to DissolutionReference
This compound (AmO₂)Uranium (U)Stabilize cubic structure; improve safety for radioisotope heat sources.The synthesis of (Am,U)O₂ involves dissolution in HNO₃. The altered crystal structure is expected to influence dissolution kinetics compared to pure AmO₂. acs.org
Uranium Oxide (UO₂) (Analogue)Rare-Earth Elements (e.g., Gd, Dy)Simulate fission products in spent nuclear fuel.Doping influences the kinetics of H₂O₂ reduction on the surface, a reaction relevant to dissolution under repository conditions. It alters surface reactivity. frontiersin.org

Americium Oxide in Advanced Nuclear Fuel Cycle and Materials Applications

Development of Minor Actinide Transmutation Targets

A key strategy for reducing the long-term radiotoxicity of nuclear waste is the transmutation of minor actinides, such as americium, into shorter-lived or stable isotopes. Americium oxide is a primary candidate for incorporation into transmutation targets due to its chemical stability.

Americium-Bearing Blanket Fuels in Nuclear Reactors

Research and development in this area have been advanced through various European experimental programs, including EFTTRA-T4, HELIOS, and MARINE, all conducted at the High Flux Reactor (HFR) in Petten, The Netherlands. researchgate.neteuropa.eu The MARINE experiment, for instance, specifically investigates the in-pile behavior of fuel containing 13-15% americium within a uranium oxide matrix. europa.eueuropa.eu A key objective of this experiment is to compare the performance of different fuel forms, namely traditional pellets versus sphere-pac fuel, to understand how microstructure and temperature affect fission gas release and fuel swelling. europa.eueuropa.eu The transmutation of americium in these blanket fuels is a critical step toward closing the nuclear fuel cycle. researchgate.net

Inert Matrix Fuels Incorporating this compound

Inert Matrix Fuels (IMFs) offer another pathway for the transmutation of americium. Unlike conventional fuels, IMFs replace the uranium matrix with a material that does not produce new actinides under neutron irradiation. This approach allows for the efficient burning of separated minor actinides like americium.

The design of IMFs involves dispersing an actinide compound, such as this compound (AmO2), into a stable, non-actinide-producing matrix. oecd-nea.org Several ceramic materials are considered for this matrix, including magnesium oxide (MgO), spinel (MgAl2O4), and stabilized zirconium dioxide (ZrO2). oecd-nea.orgresearchgate.netaip.org A key challenge is ensuring the material's stability under intense radiation. Spinel, for example, is highly resistant to damage from neutrons and alpha particles but can become amorphous and swell under the impact of fission fragments. aip.org

Fuel ConceptMatrix MaterialAmericium FormPurposeKey Research Findings
Americium-Bearing Blanket (AmBB) Uranium Dioxide (UO2)(U,Am)O2-xTransmutation in fast reactor blankets.The MARINE experiment compares pellet vs. sphere-pac fuel forms to study gas release and swelling. europa.eueuropa.eu
Inert Matrix Fuel (IMF) Spinel (MgAl2O4), MgO, ZrO2AmO2 dispersed in matrixEfficient burning of minor actinides without producing new ones. Hybrid "cercer" fuels combine actinide-host particles with a robust matrix to optimize performance.

This compound for Radioisotope Power Systems (RPS)

The isotope americium-241 (B77009) (²⁴¹Am) is a viable alternative to plutonium-238 (²³⁸Pu) for use in Radioisotope Power Systems (RPS), which provide heat and electricity for space missions. acs.orgresearchgate.net With a half-life of 432.8 years, ²⁴¹Am offers a more stable and long-lasting power source compared to the 87.7-year half-life of ²³⁸Pu. acs.org Although its power density is lower, this longevity makes it ideal for long-duration missions to deep space. acs.org The European Space Agency (ESA) has been actively developing ²⁴¹Am-based power technologies for over a decade. researchgate.netesa.intnasa.gov

Fuel Development for Radioisotope Thermoelectric Generators (RTGs)

Radioisotope Thermoelectric Generators (RTGs) convert the decay heat of a radioisotope directly into electricity. The development of a stable fuel form is critical for RTG performance and safety. Pure americium dioxide (AmO2) tends to release oxygen at the high temperatures experienced during sintering and operation, leading to structural instability. acs.org

To overcome this, research has focused on stabilizing the cubic phase of this compound by doping it with uranium. acs.orgesa.int This results in a mixed americium-uranium oxide, (Am,U)O2, which exhibits better behavior under sintering conditions and improved safety characteristics. esa.intacs.org This mixed oxide is also a good host for neptunium-237, the decay product of americium-241, ensuring long-term material stability. esa.intacs.org The UK's National Nuclear Laboratory is leading the efforts in ²⁴¹Am fuel production and development for these applications. nasa.govusra.edu

Material Stabilization for Radioisotope Heating Units (RHUs)

Radioisotope Heating Units (RHUs) use the decay heat from radioisotopes to keep spacecraft components warm in the cold environment of space. acs.orgesa.int Similar to RTGs, the stability of the heat-producing material is paramount. For RHUs, this compound is typically formed into sintered pellets. acs.orgesa.int

Studies have shown that producing stoichiometric AmO2 pellets is challenging under practical sintering conditions, with Am2O3 being a more feasible form. esa.int To enhance stability, uranium-doped this compound has been successfully developed. acs.orgesa.int A notable achievement was the synthesis of a (Am₀.₈₀U₀.₁₂Np₀.₀₆Pu₀.₀₂)O₁.₈ pellet for a small-scale RHU prototype, demonstrating the viability of this approach for future space missions. acs.orgresearchgate.netacs.org

Power SystemIsotopeFuel FormKey Advantage of ²⁴¹AmDevelopment Status
RTG Americium-241Uranium-stabilized this compound (Am,U)O₂Long half-life (432.8 years) provides stable, long-term power. acs.orgEuropean program targeting 10-50 We modular systems.
RHU Americium-241Sintered pellets, often (Am,U)O₂Consistent heat output for long-duration missions.Small-scale RHU prototype with doped this compound pellet successfully fabricated. acs.orgresearchgate.net

Solid-State Chemistry of Mixed Actinide Oxides

The performance and safety of americium-bearing fuels are fundamentally linked to their solid-state chemistry. Mixed actinide oxides containing americium, particularly in solid solution with uranium dioxide, exhibit complex electronic structures and redox behavior. researchgate.netresearchgate.net

In U₁₋ₓAmₓO₂±δ solid solutions, which are promising fuels for transmutation, americium is predominantly found in its trivalent state (Am³⁺). researchgate.netacs.org This requires charge compensation within the crystal lattice, which is achieved by the oxidation of uranium from U⁴⁺ to U⁵⁺. researchgate.netacs.org In-situ high-temperature X-ray diffraction studies have revealed the formation mechanism of this solid solution. acs.org These studies show that AmO₂ first reduces to Am₂O₃ before the solid solution with UO₂ begins to form at high temperatures (around 1740 K). acs.org

More advanced spectroscopic studies have uncovered an even more complex picture, providing evidence for the coexistence of four different cation oxidation states: U⁴⁺, U⁵⁺, Am³⁺, and Am⁴⁺, all within the same fluorite crystal structure. researchgate.netrsc.org The presence of Am⁴⁺ has been identified as a new finding, particularly in nanocrystalline materials where it is thought to be stabilized on the surface of the nanoparticles. rsc.org While the cation sublattice remains largely stable, these multiple valence states induce complex defects in the oxygen sublattice, which can significantly impact the fuel's thermal and mechanical properties. researchgate.net

Mixed Oxide SystemAmericium Oxidation StateUranium Oxidation StateKey Structural FeatureFormation Insight
U₁₋ₓAmₓO₂±δ Predominantly Am³⁺, with some Am⁴⁺ in nanomaterials. researchgate.netacs.orgrsc.orgMixed valence of U⁴⁺ and U⁵⁺. researchgate.netacs.orgThe fluorite crystal structure is maintained despite multiple cation valence states. researchgate.netSolid solution forms after the thermal reduction of AmO₂ to Am₂O₃ at high temperatures. acs.org

Uranium-Americium Mixed Oxide Systems

Uranium-americium mixed oxides (U-Am MOX) are of significant interest for advanced nuclear fuel cycles, primarily for the transmutation of americium, a minor actinide that contributes to the long-term radiotoxicity of nuclear waste. researchgate.netrsc.org These mixed oxides are also being explored for use in radioisotope thermoelectric generators (RTGs) for space applications. rsc.orgacs.orgeuropa.eu

The incorporation of americium into a uranium dioxide (UO₂) matrix presents both opportunities and challenges. Americium primarily exists in the trivalent state (Am³⁺), which can be accommodated into the fluorite structure of UO₂. kit.edu However, this often requires charge compensation mechanisms, such as the partial oxidation of uranium from U⁴⁺ to U⁵⁺, to maintain charge neutrality. kit.edu Studies have shown that in uranium-americium mixed oxides, americium is very stable in the trivalent state, especially when uranium is partially oxidized to the pentavalent state. hzdr.de

Research has demonstrated that the addition of americium to UO₂ can hinder the formation of higher uranium oxides, like U₃O₈, at elevated temperatures. hzdr.de For instance, increasing the americium content delays the appearance of the U₃O₈ phase to higher temperatures and reduces the total amount formed. hzdr.de

From a materials properties perspective, uranium-doped this compound offers several advantages over pure this compound, particularly for space power applications. These benefits include good behavior under sintering conditions and improved resistance to alpha self-irradiation. acs.orgeuropa.eu The mixed oxide also serves as a good host for neptunium (B1219326), the daughter element of 241-Am decay, and enhances safety by reducing the risk of radioactive material dispersion in accident scenarios. acs.orgeuropa.eu

The synthesis of U-Am MOX can be achieved through various methods, including co-precipitation techniques, which promote good actinide homogeneity throughout the material. acs.org However, achieving uniform oxygen distribution can be challenging, and oxygen heterogeneity can lead to the formation of multiple phases within the mixed oxide. acs.org

First-principles density functional theory (DFT + U) calculations have been employed to investigate the bulk properties of (U, Am)O₂ systems. These studies indicate that the inclusion of americium significantly impacts the volume and formation energy of the mixed oxide systems. mdpi.com As the americium content increases, the mixing enthalpy of (U, Am)O₂ is significantly reduced. mdpi.com Electronic structure calculations have shown that the mixing of UO₂ and AmO₂ can result in the absence of a bandgap. mdpi.com

Table 1: Properties of Uranium-Americium Mixed Oxides

PropertyObservationReferences
Americium Oxidation State Predominantly trivalent (Am³⁺), stabilized by partial oxidation of uranium (U⁴⁺ to U⁵⁺). kit.eduhzdr.de
Phase Stability Addition of americium hinders the formation of higher uranium oxides (e.g., U₃O₈) at high temperatures. hzdr.de
Sintering and Irradiation Behavior Good behavior under sintering and improved resistance to alpha self-irradiation compared to pure this compound. acs.orgeuropa.eu
Actinide Homogeneity Co-precipitation synthesis methods can achieve good actinide homogeneity. acs.org
Electronic Structure Mixing of UO₂ and AmO₂ can lead to the absence of a bandgap. mdpi.com
Formation Energy The energy of formation of (U, Am)O₂ decreases with increasing americium content. mdpi.com

Plutonium-Americium Mixed Oxide Systems

Plutonium-americium mixed oxides (Pu-Am MOX) are relevant in the context of recycling plutonium from spent nuclear fuel. world-nuclear.org During the storage of separated plutonium, the beta decay of Plutonium-241 (²⁴¹Pu) with a half-life of 14.4 years leads to the in-growth of Americium-241 (²⁴¹Am). world-nuclear.org This necessitates the consideration of Pu-Am oxide systems in the fabrication of mixed oxide (MOX) fuel.

The presence of americium in MOX fuel presents several challenges. Americium-241 is a strong gamma emitter, which can increase the radiation dose during fuel fabrication. world-nuclear.org Therefore, americium must often be removed from aged plutonium before it can be used in a standard MOX fuel fabrication plant. world-nuclear.org

Research into Pu-Am MOX systems often focuses on understanding their thermodynamic properties and phase stability, which are crucial for predicting their in-pile performance. High-temperature X-ray diffraction studies have been conducted on Pu₁₋₇Am₇O₂₋ₓ with varying americium contents to investigate their lattice thermal expansion. researchgate.net

The synthesis of Pu-Am mixed oxides can be achieved through methods like the hydrothermal decomposition of corresponding oxalates, which is a low-temperature process that can produce homogeneous, highly sinterable nanopowders. kit.edu This method allows for the incorporation of trivalent americium into the fluorite structure. kit.edu

The reduction process in plutonium-americium mixed oxides is influenced by cation interactions. researchgate.net Understanding the oxidation states of plutonium and americium and the potential formation of oxygen vacancies is critical for determining the crystalline structure and properties of these materials. researchgate.net

Table 2: Challenges and Research Focus for Plutonium-Americium Mixed Oxide Systems

AspectDescriptionReferences
Americium In-growth ²⁴¹Pu decays to ²⁴¹Am, leading to the presence of americium in plutonium intended for MOX fuel. world-nuclear.org
Radiation Hazard ²⁴¹Am is a strong gamma emitter, increasing radiation exposure during fuel handling and fabrication. world-nuclear.orgworld-nuclear.org
Synthesis Low-temperature methods like hydrothermal decomposition of oxalates are used to produce homogeneous nanopowders. kit.edu
Thermodynamic Properties Research focuses on understanding thermal expansion and phase stability at high temperatures. researchgate.net
Cation Interactions The interplay between plutonium and americium cations and the formation of oxygen vacancies affect the material's properties. researchgate.net

Ternary and Polynary this compound Compounds

Beyond binary and mixed oxide systems, americium can form more complex ternary and polynary oxide compounds with various elements. These compounds are of interest for both fundamental chemical studies and potential applications in nuclear waste management and materials science.

Solid-state reactions of this compound with alkali metal oxides, such as lithium oxide (Li₂O) and sodium oxide (Na₂O), can produce a variety of ternary oxides. osti.gov For example, with lithium, compounds with americium in +3, +4, +5, and +6 oxidation states have been identified, including LiAmO₂, Li₂AmO₃, Li₃AmO₄, Li₄AmO₅, Li₆AmO₆, and Li₈AmO₆. osti.gov The preparation of ternary oxides of hexavalent americium with potassium, rubidium, and cesium has also been reported. osti.gov

The synthesis and characterization of americium vanadates, such as AmVO₃ and AmVO₄, have been explored for their potential as stable, high-power-density materials for radioisotope sources. nih.govacs.org AmVO₃ typically exhibits a perovskite-type structure, while AmVO₄ has a zircon-like structure. nih.govacs.org

The study of these complex oxide systems provides insights into the solid-state chemistry of americium and its ability to exist in various oxidation states. acs.org The structural and electronic properties of these compounds are often investigated using techniques like X-ray diffraction and X-ray absorption spectroscopy. d-nb.info For example, studies on U₁₋₇Am₇O₂±ₓ have revealed the coexistence of four different cations (U⁴⁺, U⁵⁺, Am³⁺, and Am⁴⁺) within a single fluorite structure, highlighting the complex defect chemistry in the oxygen sublattice. d-nb.info

Table 3: Examples of Ternary and Polynary this compound Compounds

Compound FamilySpecific ExamplesKey FeaturesReferences
Lithium Americium Oxides LiAmO₂, Li₂AmO₃, Li₃AmO₄, Li₄AmO₅, Li₆AmO₆, Li₈AmO₆Americium exhibits multiple oxidation states (+3, +4, +5, +6). osti.gov
Alkali Metal Americium(VI) Oxides K₃AmO₄, Rb₃AmO₄, Cs₃AmO₄ (hypothetical, based on preparation with K, Rb, Cs)Contains hexavalent americium. osti.gov
Americium Vanadates AmVO₃, AmVO₄AmVO₃ has a perovskite structure; AmVO₄ has a zircon-like structure. Investigated for radioisotope power sources. nih.govacs.org
Uranium-Americium Oxides U₁₋₇Am₇O₂±ₓCan exhibit a complex mixture of oxidation states (U⁴⁺, U⁵⁺, Am³⁺, Am⁴⁺) within a fluorite structure. d-nb.info

Environmental Geochemistry and Long Term Behavior of Americium Oxides

Speciation of Americium in Environmental Systems

The chemical form, or speciation, of americium in the environment dictates its solubility, mobility, and bioavailability. In most environmental conditions, americium primarily exists in the +3 oxidation state (Am(III)). pnnl.gov However, its speciation is complex and influenced by various factors in aqueous systems.

In natural waters, the speciation of americium(III) is largely governed by pH and the presence of complexing ligands such as hydroxides, carbonates, and humic substances. osti.gov Hydrolysis becomes a significant process at varying pH levels, and in the presence of even low concentrations of humic materials (0.1 mg/l), americium is likely to be predominantly associated with humate ligands. osti.gov

The strength of complexes formed between Am(III) and various inorganic ligands follows a general trend, with phosphate (B84403) and carbonate forming particularly strong complexes. nih.gov The order of complex strength is generally: PO₄³⁻ > CO₃²⁻ > OH⁻ > SiO(OH)₃ > HPO₄²⁻ > F⁻ > SO₄²⁻ > H₂PO₄⁻ > SCN⁻ > NO₃⁻ > Cl⁻ > ClO₄⁻. nih.gov In carbonate-rich groundwaters, carbonate complexes of americium are the dominant species in the pH range of 6 to 11. nih.gov

Under ambient conditions in aqueous solutions, Am(III)-hydroxo-carbonate (Am(CO₃)(OH)) is considered a solubility-limiting species. mdpi.com The interaction with organic matter, such as humic and fulvic acids, is also a critical factor. These naturally occurring substances can form strong complexes with americium, potentially increasing its solubility and mobility. skb.se Studies have shown that in the presence of soluble organic matter, the total concentration of americium in solution can increase significantly due to complexation and the formation of colloids. researchgate.net

Simulations of americium speciation in deep groundwater have indicated that Am(III) is the predominant valence state, with major species being Am(CO₃)₂⁻, Am(CO₃)₃³⁻, and AmCO₃⁺. researchgate.net These simulations also highlight the significant influence of pH on the dominant americium species. researchgate.net

The table below summarizes the key factors influencing americium speciation in environmental systems.

FactorInfluence on Americium Speciation
pH Governs hydrolysis and the formation of various hydroxy and carbonate species. osti.govresearchgate.netcambridge.org
Inorganic Ligands Forms complexes of varying stability, with phosphate and carbonate being particularly strong. nih.gov
Organic Matter (Humic/Fulvic Acids) Forms strong complexes, potentially increasing solubility and mobility. osti.govskb.seresearchgate.net
Redox Conditions Americium predominantly exists as Am(III) under typical environmental redox conditions. pnnl.gov

Mobility and Transport Mechanisms in Subsurface Environments

Contrary to early laboratory predictions of limited movement, transuranic radionuclides, including americium, have been observed to migrate significant distances in subsurface environments at several locations. nih.gov This unexpected mobility is often attributed to transport facilitated by colloidal particles. nih.govpnnl.gov

Colloids, which are particles between 1 and 1000 nanometers in size, can bind with americium and be transported through groundwater systems over large distances. nih.gov Research at Los Alamos National Laboratory revealed that both plutonium and a portion of americium were strongly associated with colloidal material ranging from 25 to 450 nm in size. This colloidal association allows the actinides to bypass the natural retardation mechanisms that would typically limit their movement through soil and rock.

The mobility of americium can also be influenced by the presence of organic complexing agents. The formation of stable complexes with organic ligands can enhance the solubility and, consequently, the mobility of americium in the subsurface.

Several factors are considered crucial in predicting the concentration of americium in soil that has been contaminated by groundwater, listed in order of importance:

Soil retention (partition coefficient)

Annual precipitation

Soil texture

Depth to the water table osti.gov

The table below outlines the primary mechanisms driving the subsurface transport of americium.

Transport MechanismDescription
Colloidal Transport Americium adsorbs onto mobile colloidal particles (25-450 nm) in groundwater, facilitating long-distance migration. nih.govpnnl.gov
Complexation with Organic Matter Formation of soluble complexes with natural organic matter increases americium's mobility. researchgate.net
Aqueous Speciation The presence of stable, low molecular weight anionic complexes can contribute to mobility.
Advection and Dispersion Physical transport with the bulk flow of groundwater, influenced by hydraulic conditions. osti.gov

Sorption and Complexation Studies of Americium in Geologic Media

The interaction of americium with the surfaces of geologic materials, a process known as sorption, is a key factor in retarding its migration in the subsurface. Numerous studies have investigated the sorption behavior of americium on various minerals and rock types.

Sorption is largely influenced by the pH of the groundwater. For many common rock-forming minerals found in igneous rocks, the distribution coefficient (a measure of sorption) for americium increases sharply with pH in the range of 3 to 5, after which it tends to level off or even decrease at pH values above 8-9. tandfonline.com This suggests that the sorption mechanism is closely tied to the hydrolysis of americium in the aqueous phase. cambridge.org

The type of mineral also plays a crucial role. For minerals containing anions such as fluoride (B91410) (F⁻), carbonate (CO₃²⁻), and phosphate (PO₄³⁻), there are indications of chemisorption, a stronger form of binding than physical adsorption. tandfonline.com Clays (B1170129) and clay minerals, in particular, have been a focus of sorption studies due to their high sorption capacity for heavy metals. researchgate.net In the low pH range, sorption onto clays can be primarily attributed to ion exchange. tandfonline.com

The table below presents a summary of research findings on the sorption of americium on different geologic media.

Geologic MediumKey Findings on Americium Sorption
Granite Sorption increases with pH and decreases with ionic strength. Feldspars and biotite (B1170702) are suggested as the main adsorbents at pH<5 and pH>9, respectively. akjournals.com
Clay Minerals (e.g., Montmorillonite) Exhibit high sorption capacity. At low pH, ion exchange is the dominant mechanism. tandfonline.comresearchgate.net
Rock-Forming Minerals (General) Sorption generally increases sharply with pH between 3 and 5. Evidence of chemisorption on minerals containing F⁻, CO₃²⁻, and PO₄³⁻. tandfonline.com
Sandstone and Interbed Materials Sorption can be described by the Freundlich isotherm. Tin and americium were found to be so extensively sorbed on Mabton Interbed material that isotherm data could not be obtained, indicating low mobility. acs.org

Complexation in the aqueous phase directly competes with sorption. The formation of strong aqueous complexes with ligands like carbonates or organic matter can reduce the amount of americium available to sorb onto mineral surfaces, thereby increasing its potential for migration. osti.govskb.se

Influence of Decay Products on Environmental Behavior

Americium-241 (B77009) (²⁴¹Am), a common isotope found in the environment, is itself a decay product of Plutonium-241 (²⁴¹Pu), which has a half-life of 14.4 years. nih.govcdc.gov This means that environmental releases of ²⁴¹Pu will lead to a gradual increase in the concentration of ²⁴¹Am over time. nih.gov The peak environmental impact of ²⁴¹Am from historical atmospheric nuclear weapons testing is expected to occur around the year 2035. nih.gov

²⁴¹Am decays with a half-life of 432.2 years, primarily through alpha particle emission, to form Neptunium-237 (²³⁷Np). osti.gov This decay process continues through a series of "daughter" products until a stable isotope of bismuth is formed. epa.gov

The environmental behavior of americium can be influenced by its decay products in several ways:

Radiotoxicity: Both ²⁴¹Am and its decay product ²³⁷Np are considered to have very high radiotoxicity. osti.gov

Mobility of Daughter Products: The decay products may have different chemical properties and, therefore, different mobilities in the environment compared to the parent americium. For example, studies at the Hanford Site suggest that the more mobile fraction of americium may have migrated from the near-surface and could be present in deeper sediments as a different phase than plutonium. researchgate.netacs.org

In-growth in Crystal Structures: Research has shown that americium formed from the radioactive decay of plutonium can be retained within the crystal structure of plutonium dioxide (PuO₂) particles. researchgate.netacs.org This suggests that the local chemical environment of the decay product can be significantly different from that of americium introduced directly into the environment.

The long-term environmental assessment of americium contamination must, therefore, consider the ingrowth and subsequent behavior of its radioactive decay products.

Q & A

Basic: What analytical methods are recommended for determining oxidation states of americium in oxide matrices during synthesis?

To determine oxidation states in AmO₂ synthesis, X-ray Absorption Near Edge Structure (XANES) and high-temperature X-ray diffraction (HT-XRD) are critical. XANES provides oxidation state specificity by probing electronic transitions, while HT-XRD tracks phase evolution during thermal treatments. For example, in the Calcined Resin Microsphere Pelletization (CRMP) process, in situ XANES confirmed the stabilization of Am³⁺ and U⁴⁺/U⁵⁺ during resin-to-oxide conversion at 800–1000°C . These methods mitigate risks of misinterpretation from ex situ analyses, which may alter redox states during sample preparation.

Advanced: How can redox behavior and stability of americium oxide be predicted under varying geochemical conditions?

Constructing Eh-pH diagrams using thermodynamic data (e.g., Gibbs free energy of reactions) is essential. For AmO₂, key reactions include:

  • AmO₂⁺ + 4H⁺ + 2e⁻ → Am³⁺ + 2H₂O (ΔG° = -79.5 kcal·mol⁻¹, E = 1.72 - 0.113 pH)
  • AmO₂³⁺ + e⁻ → AmO₂²⁺ (ΔG° = 37.0 kcal·mol⁻¹, E = 1.60 V)
    These equations, combined with experimental solubility data, predict dominant species under specific pH and redox conditions. However, gaps exist in oxide phase data, necessitating validation via spectroscopic methods like XAS .

Basic: What synthesis routes minimize fine particle dissemination in this compound fuel production?

The CRMP process avoids pulverulent precursors by using weak-acid resin microspheres loaded with Am³⁺/U⁴⁺. Thermal conversion under controlled atmospheres (e.g., 500°C in air, 1000°C in Ar/H₂) directly yields monolithic U₁₋ₓAmₓO₂±δ microspheres, reducing dust generation. Particle morphology and phase purity are confirmed via SEM and XRD .

Advanced: How do matrix materials (e.g., MgO, ZrH₂) influence transmutation efficiency of AmO₂ in fast reactors?

Neutronic simulations comparing oxide (AmO₂-UO₂) and metal (U-Zr-Am) matrices reveal trade-offs:

  • Oxide matrices with 10 vol% MgO enhance neutron moderation, increasing Am transmutation to ~6 kg/TWeh.
  • ZrH₂ additives improve neutron economy but raise ²⁴⁴Cm production due to softer spectra.
    Experimental validation using surrogate pellets (e.g., Nd₂O₃) shows MgO improves sintered density (>92% TD) but requires optimizing porosity for He outgassing .

Basic: How is high-purity AmO₂ isolated from aged plutonium dioxide?

Oxalate precipitation followed by calcination under reducing (5% H₂/Ar at 1450°C) and oxidizing (800°C in air) atmospheres yields >99% pure AmO₂. Impurities like Np are removed via selective precipitation, with purity confirmed by calorimetry (100.4% ±0.43% assay) . Surrogate studies using CeO₂ validate particle retention during oxalate decomposition .

Advanced: What methodologies assess impurity impacts on AmO₂ performance in radioisotope power systems?

Prompt gamma-ray analysis (PGA) detects low-Z impurities (e.g., Cl⁻, Na⁺) via (α,nγ) reactions induced by Am decay. Calibration with certified standards ensures sensitivity to ppm-level contaminants, critical for preventing fuel degradation. Complementary techniques like ICP-MS and SEM-EDS quantify metallic impurities .

Basic: What are the environmental mobility mechanisms of AmO₂ degradation products?

In aqueous systems, AmO₂⁺ forms mobile carbonate complexes (e.g., AmO₂CO₃⁺, AmO₂(CO₃)₂⁻) at neutral pH, while Am³⁺ hydrolyzes to immobile hydroxides (Am(OH)₃) below pH 5. Spectroscopic titration and geochemical modeling (e.g., PHREEQC) are used to predict speciation .

Advanced: How do sintering parameters affect AmO₂ pellet integrity for nuclear applications?

Key factors include:

  • Particle morphology : Spherical surrogates (Nd₂O₃) from sol-gel methods achieve higher green density (>55%) vs. irregular oxalate-derived powders.
  • Sintering atmosphere : H₂/Ar reduces grain boundary porosity but risks over-reduction; air sintering stabilizes O/M ratios.
  • Temperature ramps : Slow heating (2°C/min) minimizes cracking. Density targets (>90% TD) require 1600–1700°C sintering .

Basic: How is this compound utilized in neutron source design for physics experiments?

²⁴¹AmO₂ (100 µCi activity, t₁/₂=432 years) generates neutrons via α-Be reactions (α + ⁹Be → ¹²C* + n). The BGO crystal triggers γ-detection from ¹²C* de-excitation. Design considerations include shielding, source geometry, and minimizing γ-background .

Advanced: What in situ techniques elucidate AmO₂ formation kinetics during resin calcination?

Synchrotron-based HT-XRD/XAS tracks phase evolution and oxidation states in real time. For CRMP, mineralization begins at 300°C with resin carbonization, followed by U-Am oxide nucleation at 600°C. XANES confirms U⁴⁺→U⁵⁺ oxidation above 800°C, critical for solid solution homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.